molecular formula C13H24N2O2S B10878508 1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine

1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine

Cat. No.: B10878508
M. Wt: 272.41 g/mol
InChI Key: QWYOZARWPQFUCL-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]hept-2-yl)-4-(ethylsulfonyl)piperazine is a complex organic compound featuring a bicyclic structure fused with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine typically involves multiple steps. One common approach is the reaction of bicyclo[2.2.1]hept-2-yl derivatives with piperazine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique mechanical properties.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bicyclo[2.2.1]hept-2-yl)-4-(methylsulfonyl)piperazine
  • 1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine

Uniqueness

1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C13H24N2O2S

Molecular Weight

272.41 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-ethylsulfonylpiperazine

InChI

InChI=1S/C13H24N2O2S/c1-2-18(16,17)15-7-5-14(6-8-15)13-10-11-3-4-12(13)9-11/h11-13H,2-10H2,1H3

InChI Key

QWYOZARWPQFUCL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2CC3CCC2C3

Origin of Product

United States

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